molecular formula C13H20N4O B7087728 N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B7087728
M. Wt: 248.32 g/mol
InChI Key: ZAZTUWLQYUVBEI-UHFFFAOYSA-N
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Description

N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and methyl groups, and a pyrrolidine ring attached to an acetamide group

Properties

IUPAC Name

N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-4-12-14-9(2)7-13(16-12)17-6-5-11(8-17)15-10(3)18/h7,11H,4-6,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZTUWLQYUVBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)N2CCC(C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving ethyl acetoacetate and guanidine, followed by alkylation with methyl iodide to introduce the methyl group.

    Pyrrolidine Ring Formation: The pyrrolidine ring is formed via a cyclization reaction involving a suitable precursor, such as 3-chloropropionitrile, under basic conditions.

    Coupling Reaction: The pyrimidine and pyrrolidine rings are coupled through a nucleophilic substitution reaction, where the pyrrolidine nitrogen attacks the electrophilic carbon of the pyrimidine ring.

    Acetylation: The final step involves acetylation of the pyrrolidine nitrogen using acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine ring.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-ethyl-6-methylpyrimidin-4-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

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